7-bromo-2-iodoQuinazoline
Description
7-Bromo-2-iodoquinazoline is a halogen-substituted quinazoline derivative characterized by a bromine atom at position 7 and an iodine atom at position 2 of the quinazoline core. Quinazolines are heterocyclic compounds with a benzene ring fused to a pyrimidine ring, known for their pharmacological relevance, including anticancer, antimicrobial, and kinase inhibitory activities . The introduction of halogens like bromine and iodine at specific positions modulates electronic properties, steric effects, and reactivity, making such derivatives valuable in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C8H4BrIN2 |
|---|---|
Molecular Weight |
334.94 g/mol |
IUPAC Name |
7-bromo-2-iodoquinazoline |
InChI |
InChI=1S/C8H4BrIN2/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H |
InChI Key |
UAEPJZJIRMAMKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1Br)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
*Calculated based on atomic masses.
Key Observations:
- Halogen Reactivity: Iodine at position 2 in this compound is expected to enhance nucleophilic substitution reactivity compared to bromine or chlorine analogs, as seen in , where bromine in thiadiazole derivatives is readily substituted by amines .
- In contrast, 6-bromo-2,7-dichloroquinazoline’s electron-withdrawing chlorines may increase electrophilicity at the quinazoline core .
- Pharmacological Potential: Quinoxaline analogs like 7-bromo-2-(2-methylimidazo[1,2-b]pyridazin-3-yl)quinoxaline () show antibacterial activity, suggesting halogenated quinazolines could exhibit similar bioactivity depending on substituent positioning .
Pharmacological and Industrial Relevance
- Drug Design: The iodine atom’s polarizability may enhance binding affinity in protein targets, as seen in kinase inhibitors. However, its size could also increase toxicity risks, necessitating careful optimization.
- Industrial Applications: Brominated quinazolines are intermediates in agrochemical and material science applications. The iodine variant’s unique reactivity may enable novel polymer or ligand designs .
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